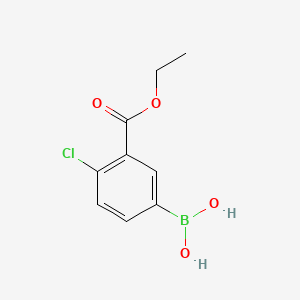

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMEDIXHJXOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657420 | |

| Record name | [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-46-2 | |

| Record name | 1-Ethyl 5-borono-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern offers a versatile platform for the construction of complex molecular architectures, most notably through the celebrated Suzuki-Miyaura cross-coupling reaction. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive exploration of this reagent. We will delve into its synthesis, elucidate its chemical reactivity with mechanistic insight, and showcase its practical application in the synthesis of contemporary therapeutics. This document is structured to serve as both a detailed technical reference and a practical handbook for the laboratory scientist.

Compound Identification and Physicochemical Properties

The cornerstone of any chemical guide is the unambiguous identification of the subject compound. This compound is registered under the CAS number 874219-46-2 .[1][2][3] It is crucial to distinguish this from its isomer, 3-chloro-4-(ethoxycarbonyl)phenyl)boronic acid, which possesses a different CAS number and potentially distinct reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 874219-46-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀BClO₄ | [1][2] |

| Molecular Weight | 228.4 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Not well-defined; decomposition may occur. | |

| Solubility | Soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4][5] Limited solubility in water.[4] | |

| Stability | Stable under normal conditions.[6] Moisture sensitive; should be stored in a dry, cool place.[6] |

Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to ethyl 2-chlorobenzoate as a potential starting material. The key transformations would involve a directed ortho-metalation and subsequent borylation.

Caption: Retrosynthetic approach for this compound.

Proposed Experimental Protocol

This protocol is a general guideline and would require optimization for this specific substrate.

Step 1: Directed ortho-Lithiation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of ethyl 2-chlorobenzoate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature below -70 °C. The LDA acts as a strong, non-nucleophilic base to deprotonate the aromatic ring at the position ortho to the ester group, which is the most acidic proton.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Step 2: Borylation

-

To the freshly prepared organolithium species, slowly add a solution of triisopropyl borate in anhydrous THF, again maintaining the temperature below -70 °C. The electrophilic boron atom of the borate ester is attacked by the nucleophilic carbanion.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Chemical Reactivity and Mechanistic Insights

The utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate.

The Suzuki-Miyaura Coupling: A General Overview

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

[Image of the Suzuki-Miyaura coupling of this compound with a suitable aryl halide to form a biaryl intermediate for a Factor Xa inhibitor]

Sources

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and an ethoxycarbonyl group, provides a versatile scaffold for the synthesis of complex organic molecules. The boronic acid functionality is particularly notable for its utility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] This guide offers a comprehensive overview of a robust and reproducible protocol for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Mechanistic Underpinnings of Arylboronic Acid Synthesis

The synthesis of arylboronic acids from aryl halides is a well-established transformation in organic chemistry.[4][5][6] The most prevalent methods involve the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. However, these methods can be limited by the functional group tolerance of the highly reactive organometallic intermediates.

A more contemporary and often preferred approach is the palladium-catalyzed Miyaura borylation reaction.[6] This method directly couples an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This protocol offers broader functional group compatibility and milder reaction conditions.

The catalytic cycle of the Miyaura borylation, a close relative of the Suzuki-Miyaura coupling, can be summarized in three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).[2][7]

-

Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, replacing the halide with a boryl group to form Ar-Pd-B(OR)₂.

-

Reductive Elimination: The final step involves the reductive elimination of the desired arylboronic ester (Ar-B(OR)₂) from the palladium center, regenerating the catalytically active Pd(0) species.[1]

Subsequent hydrolysis of the resulting boronate ester yields the target arylboronic acid.

Section 2: A Validated Protocol for the Synthesis of this compound

This section details a step-by-step procedure for the synthesis of this compound, optimized for both yield and purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Ethyl 2-chloro-5-iodobenzoate | 874219-45-1 | 312.49 | 10.0 g | 32.0 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 9.75 g | 38.4 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.74 | 0.70 g | 0.96 mmol |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 9.42 g | 96.0 mmol |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 200 mL | - |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |

| Brine (saturated NaCl solution) | - | - | For washing | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | - |

Experimental Procedure

Reaction Setup and Execution:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add ethyl 2-chloro-5-iodobenzoate (10.0 g, 32.0 mmol), bis(pinacolato)diboron (9.75 g, 38.4 mmol), and potassium acetate (9.42 g, 96.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (200 mL) via cannula, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.70 g, 0.96 mmol).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Isolation of the Boronate Ester:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with a small amount of 1,4-dioxane.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound pinacol ester.

Hydrolysis to the Boronic Acid:

-

Dissolve the crude boronate ester in a mixture of acetone (150 mL) and water (50 mL).

-

Add 1 M hydrochloric acid dropwise until the pH of the solution is approximately 2.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[8][9] Recrystallization is often the preferred method for obtaining high-purity material.

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline solid by vacuum filtration, washing with a small amount of cold toluene.

-

Dry the purified this compound under vacuum.

An alternative purification strategy involves an acid-base extraction.[10][11] The crude boronic acid can be dissolved in an aqueous base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and assess purity.

-

¹³C NMR: To further confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight.[12]

-

Melting Point: As a measure of purity.

Safety Precautions

-

Organoboron compounds should be handled with care.[13][14] Avoid inhalation of dust and contact with skin and eyes.[15][16]

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Palladium catalysts are toxic and should be handled with caution.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle it in a fume hood away from ignition sources.

Section 3: Visualizing the Process and Mechanism

To further elucidate the synthesis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: Experimental Workflow for the Synthesis of this compound.

Caption: Catalytic Cycle of the Miyaura Borylation Reaction.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently produce this valuable building block for their synthetic endeavors. The versatility of this compound ensures its continued importance in the development of novel pharmaceuticals and advanced materials.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

- Couper, D. J., et al. (2003).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Molander, G. A., et al. (2010).

- Organic Chemistry Portal.

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Organic Chemistry Portal.

- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- ResearchGate. Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin. [Link]

- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

- Google Patents.

- Reddit. (2017).

- ResearchGate. (2016).

- ESPI Metals. Boron. [Link]

- ResearchGate. (2025).

- ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Link]

- Horticentre. Organibor. [Link]

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- KingProlly. (2025). What precautions are needed when handling boron III oxide?. [Link]

- GlobalChemMall. This compound. [Link]

- PubChem. 4-Chlorophenylboronic acid. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. leapchem.com [leapchem.com]

- 14. Boron - ESPI Metals [espimetals.com]

- 15. horticentre.co.nz [horticentre.co.nz]

- 16. king-boron.com [king-boron.com]

An In-depth Technical Guide to the Solubility of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of the solubility of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid, a key building block in contemporary organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It delves into the theoretical underpinnings of solubility, presents detailed experimental protocols for its determination, and explores the critical factors influencing the solubility of this compound. By integrating established scientific principles with practical, field-proven methodologies, this guide aims to be an essential resource for the effective utilization of this compound in research and development.

Introduction: The Significance of Solubility in Modern Chemistry

This compound (Figure 1) has emerged as a versatile reagent in a multitude of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is paramount. A thorough understanding of a compound's solubility is critical for reaction optimization, purification, formulation, and ultimately, for its successful application in drug development.

This guide will provide a detailed exploration of the solubility of this compound, moving beyond a simple recitation of data to a nuanced discussion of the principles and practices that govern this essential property.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound, highlighting the boronic acid, chloro, and ethoxycarbonyl functional groups.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any meaningful discussion of its solubility. These properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 874219-46-2 | [1] |

| Molecular Formula | C₉H₁₀BClO₄ | [1] |

| Molecular Weight | 228.44 g/mol | [2] |

| Melting Point | 162-164 °C | [2] |

| Boiling Point | 392.5 °C at 760 mmHg | [2] |

| Density | 1.33 g/cm³ | [2] |

| Flashing Point | 191.2 °C | [2] |

Note: The melting point is a critical parameter for the dynamic method of solubility determination, as it represents the upper temperature limit for the solid phase.

Theoretical Framework: Understanding the Solubility of Arylboronic Acids

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For arylboronic acids such as this compound, several factors come into play:

-

Polarity: The presence of the polar boronic acid group (-B(OH)₂) and the ethoxycarbonyl group (-COOEt) imparts a degree of polarity to the molecule. This suggests that it will exhibit higher solubility in polar solvents.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like alcohols and water.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound influences its solubility. A higher lattice energy generally leads to lower solubility.

-

Boroxine Formation: A unique aspect of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines (Figure 2). This equilibrium can complicate solubility measurements, as the boroxine will have different solubility characteristics than the monomeric boronic acid. The presence of water can shift the equilibrium back towards the boronic acid.[3]

Figure 2: Equilibrium between Boronic Acid and Boroxine

Caption: The reversible dehydration of a boronic acid to its corresponding boroxine.

Experimental Determination of Solubility

Two primary methods are employed for the experimental determination of the solubility of solid compounds: the dynamic method and the isothermal shake-flask method. Both are detailed below, with a rationale for each procedural step to ensure self-validating and reproducible results.

The Dynamic Method: A Temperature-Ramped Approach

The dynamic method involves heating a suspension of the solute in a solvent at a controlled rate until complete dissolution is observed. This method is particularly useful for obtaining solubility data over a range of temperatures.

Diagram 1: Workflow for the Dynamic Solubility Determination Method

Caption: A simplified workflow for the dynamic solubility determination method.

Detailed Protocol:

-

Preparation of the Sample:

-

Accurately weigh a specific amount of this compound into a sealed, temperature-controlled vessel equipped with a magnetic stirrer. The use of an analytical balance is crucial for accuracy.

-

Add a precise volume of the chosen solvent to the vessel. The solute-to-solvent ratio should be chosen to ensure that the dissolution temperature falls within a measurable range.

-

-

Heating and Equilibration:

-

Begin stirring the suspension at a constant and vigorous rate to ensure homogeneity.

-

Heat the vessel at a slow, controlled rate (e.g., 0.5-2 °C/min). A slow heating rate is critical to allow the system to remain close to equilibrium.

-

-

Determination of Dissolution Temperature:

-

Visually observe the suspension as the temperature increases. The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific concentration. The use of a temperature probe directly immersed in the suspension is essential for accurate readings.

-

-

Data Collection and Analysis:

-

Repeat the procedure with different solute-to-solvent ratios to obtain a series of data points.

-

Plot the concentration of the solute as a function of the dissolution temperature to generate a solubility curve.

-

Isothermal Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The isothermal shake-flask method is considered the benchmark for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.

Diagram 2: Workflow for the Isothermal Shake-Flask Method

Caption: A streamlined workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Prepare multiple replicates for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the sealed containers in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 48 hours). This extended shaking time is necessary to ensure that the system has reached thermodynamic equilibrium.[4]

-

-

Phase Separation:

-

After the equilibration period, carefully remove the containers from the shaker bath.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a fine-pore filter (e.g., 0.22 µm). This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Concentration Analysis:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A pre-established calibration curve is essential for accurate quantification.

-

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

Effect of Solvent Polarity

Based on the "like dissolves like" principle, the solubility of this compound is expected to be higher in more polar solvents. A suggested panel of solvents for initial screening is presented in Table 2.

Table 2: Suggested Solvents for Solubility Screening

| Solvent Class | Examples | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the boronic acid moiety. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Can engage in dipole-dipole interactions. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | Possess some polarity but are less effective at solvating the boronic acid group. |

| Nonpolar | Toluene, Hexane | Very Low | Lack of favorable intermolecular interactions. |

Influence of Temperature

For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice forces. The dynamic method described in section 4.1 is an excellent way to quantify the temperature dependence of solubility.

Impact of pH

The boronic acid group is a weak Lewis acid and can exist in equilibrium between its neutral form and an anionic boronate form in aqueous solutions. The pKa of the boronic acid will dictate the pH range over which its solubility is significantly affected. At pH values above the pKa, the compound will deprotonate to form the more polar (and thus more water-soluble) boronate anion. Therefore, the aqueous solubility of this compound is expected to increase in basic solutions.

Thermal Analysis: A Complementary Technique

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights that complement solubility studies.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to identify the temperature at which the dehydration to the boroxine occurs, which is often observed as a mass loss corresponding to the removal of water molecules.[6]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and enthalpy of fusion of the compound, which are related to its crystal lattice energy and can provide insights into its solubility behavior.[3]

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a wide range of chemical applications. This guide has provided a comprehensive framework for understanding and experimentally determining this property. By employing the detailed protocols for the dynamic and isothermal shake-flask methods, and by considering the influence of solvent polarity, temperature, and pH, researchers can gain a thorough understanding of the solubility profile of this important compound. This knowledge is indispensable for the rational design of synthetic routes, the development of robust purification methods, and the formulation of novel chemical entities.

References

- iChemical. (n.d.). This compound, CAS No. 874219-46-2.

- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]

- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.

- Chem-Supply. (2017, August 7). MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- ResearchGate. (n.d.). Thermogravimetric Analysis (TGA).

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E5. [Link]

Sources

Technical Guide: Accurate Determination of the Melting Point of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

Introduction: Beyond a Simple Value

Compound Identification and Physicochemical Properties

A precise understanding of the molecule is paramount. The key identifiers and properties of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 874219-46-2 | [1] |

| Molecular Formula | C₉H₁₀BClO₄ | [1] |

| Molecular Weight | 228.4 g/mol | [1] |

| Appearance | White to off-white crystalline powder (typical for related compounds) | [2] |

The Intricacies of Melting Point Determination for Arylboronic Acids

The melting point of a pure crystalline solid is the temperature at which it transitions to a liquid.[3] For an ideal compound, this transition is sharp, occurring over a narrow range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[4]

However, arylboronic acids present a unique challenge that can confound simple melting point analysis: their propensity to undergo dehydration upon heating to form a cyclic anhydride trimer known as a boroxine. This process is a chemical transformation, not a simple phase transition, and can be mistaken for melting.

This dehydration means that the observed "melting" may actually be the decomposition of the boroxine, or a complex melting-decomposition event. Therefore, a careful, standardized protocol is essential to obtain a reproducible and meaningful result.

A Validated Protocol for Melting Point Determination

This protocol is designed to provide an accurate and reproducible melting point range for this compound, while accounting for the potential for dehydration.

I. Sample Preparation: The Foundation of Accuracy

The initial state of the sample is critical for a reliable measurement.[3]

-

Drying: Ensure the sample is completely dry. Any residual solvent will act as an impurity, depressing and broadening the melting range. Dry the sample under vacuum for at least 12 hours.

-

Homogenization: The sample must be a fine, homogeneous powder to ensure uniform heat transfer.[3] If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

II. Instrumental Analysis: A Step-by-Step Workflow

A calibrated digital melting point apparatus is recommended.

-

Initial Rapid Determination:

-

Place the loaded capillary into the melting point apparatus.

-

Set a rapid heating rate of 10-15°C per minute to quickly determine an approximate melting range.[4] This provides a target for the more precise measurement to follow.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert a fresh capillary with the sample.

-

Set a slow heating rate of 1-2°C per minute. This slow rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium.

-

Observe the sample carefully through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded values constitute the melting point range.

-

-

Verification:

-

Repeat the precise determination with a fresh sample at least once to ensure reproducibility.

-

Interpreting the Data: Purity, Decomposition, and Comparison

-

Sharp Melting Range (e.g., 1-2°C): A narrow melting range is indicative of a high-purity sample.

-

Broad Melting Range (>3°C): A wide range suggests the presence of impurities or that the compound is decomposing.

-

Decomposition: If the sample darkens, effervesces, or changes color without fully melting, this indicates decomposition. In such cases, the melting point should be reported with a "(dec.)" notation (e.g., 165-168°C (dec.)).

Given the lack of a published value for the title compound, comparing its melting point to structurally similar molecules can provide a useful reference point.

| Compound | CAS Number | Reported Melting Point (°C) |

| (4-Ethoxycarbonyl)phenylboronic acid | 4334-88-7 | 135 (dec.)[5] / 160 (dec.)[2] |

| 4-Chlorophenylboronic acid | 1679-18-1 | 284-289[6] |

The presence of both the chloro and ethoxycarbonyl substituents on the phenyl ring will influence the crystal lattice energy and intermolecular forces, and thus the melting point, relative to these parent structures.

Conclusion

The melting point of this compound is a key parameter that must be determined experimentally with a rigorous and well-defined protocol. By understanding the inherent challenge of boroxine formation and adhering to the detailed methodology for sample preparation and analysis outlined in this guide, researchers can obtain a reliable and reproducible melting point range. This value is not merely a number, but a critical piece of data that validates the purity and identity of the compound, ensuring the integrity of subsequent research and development activities.

References

- University of Calgary. (n.d.). Melting Point Determination.

- METTLER TOLEDO. (n.d.). Determination of Melting Points.

- Clarion University. (n.d.). Determination of Melting Point.

- SSERC. (n.d.). Melting point determination.

- GlobalChemMall. (n.d.). This compound.

- Cheminfo. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid Thermodynamic Properties vs Temperature.

- iChemical. (n.d.). This compound.

- Chemcasts. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid (CAS 4334-88-7) Properties.

- Chemcasts. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid Thermodynamic Properties vs Pressure.

- Chem-Impex International, Inc. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid.

- Fisher Scientific. (n.d.). 4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester, 97%, Thermo Scientific™.

- PubChem. (n.d.). Ethyl 2-chloro-5-iodobenzoate.

- PubChem. (n.d.). Ethyl 5-bromo-2-chlorobenzoate.

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

Sources

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid ¹H NMR data

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment. We will delve into a detailed, first-principles prediction of the spectrum, discuss the influence of the compound's unique substitution pattern on chemical shifts and coupling constants, and provide a field-proven protocol for sample preparation and data acquisition.

Introduction: The Structural Significance of this compound

This compound is a trifunctional aromatic compound featuring a chloro group, an ethoxycarbonyl group, and a boronic acid moiety. This specific arrangement of substituents makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals through cross-coupling reactions like the Suzuki-Miyaura coupling.

Accurate structural confirmation and purity assessment are paramount in drug development, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. The unique electronic environment of each proton in the molecule results in a distinct NMR fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the definitive identification of the compound.

This guide will provide an expert analysis of the expected ¹H NMR spectrum, grounded in the fundamental principles of nuclear magnetic resonance, including chemical shift theory, spin-spin coupling, and the influence of substituent effects on aromatic systems.

Predicted ¹H NMR Spectrum and Structural Assignment

While a definitive, universally referenced spectrum is not always available, a highly accurate prediction can be derived from established NMR principles. The analysis presented here is based on a 1,2,4-trisubstituted benzene ring and the known electronic effects of its substituents.

Molecular Structure and Proton Environments

The structure of this compound defines five distinct proton environments, as illustrated below.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for the compound, assuming the spectrum is recorded in DMSO-d₆ at 400 MHz. The choice of DMSO-d₆ is deliberate; it is an excellent solvent for boronic acids, effectively breaking up the intermolecular hydrogen bonds that can lead to the formation of cyclic anhydrides (boroxines), which would complicate the spectrum.[1]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₆ | ~ 8.15 | d | J(meta) ≈ 2.0 Hz | 1H |

| H₂ | ~ 8.05 | dd | J(ortho) ≈ 8.2 Hz, J(meta) ≈ 2.0 Hz | 1H |

| H₅ | ~ 7.70 | d | J(ortho) ≈ 8.2 Hz | 1H |

| B(OH)₂ | 5.0 - 9.0 (variable) | br s | - | 2H |

| -OCH₂CH₃ (Hₐ) | ~ 4.35 | q | J(vicinal) ≈ 7.1 Hz | 2H |

| -OCH₂CH₃ (Hᵦ) | ~ 1.35 | t | J(vicinal) ≈ 7.1 Hz | 3H |

Rationale for Spectral Predictions

The aromatic region of a 1,2,4-trisubstituted benzene ring typically displays a characteristic set of signals for the three remaining protons. The predicted chemical shifts are based on the additive effects of the substituents:

-

-B(OH)₂ (Boronic acid): This group is weakly electron-withdrawing.

-

-Cl (Chloro): This group is electron-withdrawing via induction but weakly electron-donating via resonance. Overall, it is de-shielding.

-

-COOEt (Ethoxycarbonyl): This is a strong electron-withdrawing group through both induction and resonance, causing significant de-shielding, particularly at the ortho and para positions.

The interplay of these effects leads to the following predicted assignments:

-

H₆: This proton is ortho to the strongly electron-withdrawing ethoxycarbonyl group and meta to the boronic acid. This combination results in the most de-shielded proton, hence its downfield shift (~8.15 ppm). It is coupled only to H₂ (a meta-coupling, ⁴J), appearing as a narrow doublet.[2]

-

H₂: This proton is ortho to the boronic acid group and meta to the ethoxycarbonyl group. It experiences ortho-coupling with H₅ (³J) and meta-coupling with H₆ (⁴J), resulting in a doublet of doublets. Its chemical shift is downfield due to the proximity of two withdrawing groups.

-

H₅: This proton is ortho to the chloro group and para to the boronic acid group. It is the most upfield of the aromatic protons. It is coupled only to H₂ (an ortho-coupling, ³J), leading to a doublet with a larger coupling constant than H₆.[2]

The coupling relationships can be visualized as follows:

Caption: Spin-spin coupling network for the aromatic protons.

The ethoxycarbonyl group gives rise to a classic ethyl pattern:

-

Hₐ (-OCH₂-): These methylene protons are adjacent to an oxygen atom, which de-shields them, shifting them downfield to approximately 4.35 ppm. They are coupled to the three methyl protons (Hᵦ), resulting in a quartet (n+1 = 3+1 = 4).

-

Hᵦ (-CH₃): These methyl protons are in a standard alkyl environment but are influenced by the adjacent ester functionality. They appear around 1.35 ppm. Coupled to the two methylene protons (Hₐ), they produce a triplet (n+1 = 2+1 = 3).

The two protons of the boronic acid hydroxyl groups are acidic and readily exchange with each other and with any trace amounts of water in the solvent. This rapid exchange leads to several characteristic features:

-

Broad Singlet: The signal is typically a broad singlet (br s) due to exchange broadening and quadrupolar coupling with the boron nucleus.

-

Variable Chemical Shift: Its position is highly dependent on solvent, concentration, and temperature, often appearing anywhere from 5 to 9 ppm in DMSO-d₆.[3]

-

Disappearance upon D₂O Exchange: Adding a drop of D₂O to the NMR sample will cause these protons to exchange with deuterium, leading to the disappearance of the signal. This is a definitive test for identifying exchangeable protons like those in -OH, -NH, and -COOH groups.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following self-validating protocol is recommended.

Materials and Equipment

-

This compound sample

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (≥99.9 atom % D)

-

High-precision 5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the boronic acid sample directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] The choice of DMSO-d₆ is critical as it is a polar aprotic solvent that effectively dissolves the sample and disrupts the formation of boroxine anhydrides, which are common in less polar solvents like CDCl₃ and can lead to complex or uninterpretable spectra.[1]

-

Dissolution: Securely cap the vial and gently vortex or swirl until the sample is completely dissolved. Mild heating may be applied if necessary, but allow the solution to return to room temperature before analysis.

-

Transfer: Carefully transfer the clear solution into a 5 mm NMR tube using a pipette.

-

Confirmation (Optional): To confirm the identity of the B(OH)₂ peak, a second sample can be prepared to which one drop of D₂O is added.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for setting up the NMR experiment.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Trustworthiness and Self-Validation

The integrity of this analysis is based on a multi-pillar approach:

-

Causality: The choice of DMSO-d₆ as a solvent is explicitly justified to prevent known complications with boronic acid NMR.

-

Internal Consistency: The predicted splitting patterns (e.g., quartet and triplet for the ethyl group) and coupling constants are internally consistent. The J-value for the quartet must match the J-value for the triplet. Similarly, the ortho and meta couplings in the aromatic region must be consistent across the coupled protons.

-

Confirmational Experiments: The protocol includes an optional D₂O exchange experiment. The disappearance of the broad singlet upon addition of D₂O provides definitive, self-validating proof of the B(OH)₂ group's assignment.

By following the prescribed protocol and comparing the resulting spectrum to the detailed predictions, a researcher can have high confidence in the structural assignment of this compound.

References

- Benchchem. (n.d.). Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy.

- Reddit. (2017).

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.

Sources

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid ¹³C NMR data

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

Abstract

Introduction: The Challenge and the Strategy

This compound is a substituted arylboronic acid of interest in synthetic chemistry, particularly in cross-coupling reactions. Characterization of such molecules is paramount, and ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework.

The absence of a published reference spectrum necessitates a predictive and methodological approach. This guide is structured to empower the researcher to:

-

Predict the Spectrum: By dissecting the molecule into its constituent parts and applying well-understood principles of substituent chemical shifts (SCS), we can generate a highly accurate theoretical spectrum.

-

Acquire High-Quality Data: By following a field-proven experimental protocol, researchers can generate a reliable, high-resolution spectrum.

-

Interpret with Confidence: By combining the predicted data with advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT), unambiguous peak assignment can be achieved.

Theoretical Foundation and Predictive Analysis

The ¹³C NMR chemical shifts of a substituted benzene ring are governed by the electronic effects of its substituents. The aromatic carbons typically resonate in the 120-150 ppm range[1][2]. The positions of the signals are modulated by the electron-donating or electron-withdrawing nature of the attached groups[3][4].

For this compound, we have three substituents on the benzene ring:

-

-B(OH)₂ (Boronic acid): A weak electron-withdrawing group.

-

-Cl (Chloro): An electron-withdrawing group via induction but a weak electron-donating group via resonance.

-

-COOEt (Ethoxycarbonyl): A moderately strong electron-withdrawing group.

To predict the chemical shifts, we can use an additive model, starting with the chemical shift of benzene (128.5 ppm) and adding empirical substituent chemical shift (SCS) values for each group at the ipso, ortho, meta, and para positions.

Predicted ¹³C NMR Chemical Shifts

Based on data from analogous compounds such as 4-chlorophenylboronic acid, p-ethoxycarbonylphenylboronic acid, and ethyl 4-chlorobenzoate, the following assignments for the 9 distinct carbon environments are predicted.[5][6][7]

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C1 | C-B(OH)₂ | ~132-135 | Ipso-carbon attached to boron. Often does not appear or is broad due to quadrupolar relaxation of the boron nucleus. |

| C2 | CH (Aromatic) | ~136-139 | Ortho to the boronic acid and meta to the chloro group. Deshielded by the adjacent withdrawing groups. |

| C3 | C-COOEt | ~130-133 | Ipso-carbon attached to the ester. Deshielded. |

| C4 | C-Cl | ~138-141 | Ipso-carbon attached to chlorine. Significantly deshielded by the electronegative halogen. |

| C5 | CH (Aromatic) | ~128-131 | Meta to the boronic acid and ortho to the chloro group. |

| C6 | CH (Aromatic) | ~133-136 | Ortho to the boronic acid and meta to both the chloro and ester groups. |

| C=O | Carbonyl | ~165-167 | Typical chemical shift for an ester carbonyl carbon.[6] |

| -OCH₂- | Methylene | ~61-63 | Methylene carbon of the ethyl group, attached to oxygen.[6] |

| -CH₃ | Methyl | ~14-15 | Methyl carbon of the ethyl group.[6] |

Note: These are estimated values. Actual experimental values will depend on solvent and concentration.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a rigorous, self-validating protocol for obtaining a high-quality, interpretable ¹³C NMR spectrum.

Sample Preparation

The choice of solvent is critical for boronic acids, which are prone to dehydration to form cyclic boroxine trimers. This oligomerization can lead to peak broadening and complex, uninterpretable spectra.

-

Solvent Selection: Use a deuterated protic solvent like methanol-d₄ (CD₃OD) or a polar aprotic solvent like DMSO-d₆. Methanol-d₄ is often preferred as it effectively breaks up the boroxine trimers through solvent exchange.[8] Avoid CDCl₃ unless derivatization to an ester (e.g., pinacol ester) is performed.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

-

Standard ¹³C Spectrum (Proton Decoupled):

-

Experiment: zgpg30 (or equivalent) for a standard proton-decoupled ¹³C spectrum with a 30° pulse angle.

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): 1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quantitative analysis, but 2s is sufficient for routine characterization.

-

Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for the aromatic CH signals.

-

-

DEPT-135 and DEPT-90 Experiments:

-

Purpose: To differentiate between CH, CH₂, and CH₃ carbons, which is essential for unambiguous assignment.[9][10][11]

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent.[10][12]

-

DEPT-90: Only CH signals appear (as positive peaks).[11][12]

-

Parameters: Use standard DEPT pulse programs available on the spectrometer software. The acquisition parameters (SW, AQ) should be identical to the standard ¹³C experiment. A relaxation delay (D1) of 2.0s is standard. The number of scans will typically be lower than the standard ¹³C experiment (e.g., 256-512 scans).

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening, LB) of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction algorithm.

-

Calibration: Calibrate the spectrum by referencing the solvent peak (CD₃OD: 49.0 ppm; DMSO-d₆: 39.52 ppm).

Workflow for Spectral Interpretation and Assignment

This logical workflow ensures a systematic and accurate assignment of all carbon signals.

-

Identify Signal Types:

-

CH₃: Positive peak in DEPT-135, absent in DEPT-90. (Predicted: ~14 ppm).

-

CH₂: Negative peak in DEPT-135, absent in DEPT-90. (Predicted: ~62 ppm).

-

CH: Positive peak in both DEPT-135 and DEPT-90. (Predicted: 3 signals in the 128-139 ppm range).

-

Quaternary (C): Present in the standard ¹³C spectrum but absent in both DEPT experiments. (Predicted: C1, C3, C4, C=O).

-

-

Assign Aliphatic Signals: The CH₃ and O-CH₂ signals are in distinct, uncrowded regions of the spectrum and can be assigned directly based on their DEPT response and predicted shifts.

-

Assign Aromatic CH Signals: The three aromatic CH signals (C2, C5, C6) can be assigned by comparing their experimental shifts to the predicted values, which are based on the combined electronic effects of the three substituents.

-

Assign Quaternary Signals: The four quaternary carbons (C1-B, C3-COOEt, C4-Cl, and C=O) will be the remaining signals. The carbonyl (C=O) is easily identified at the lowest field (~166 ppm). The C-B signal may be broad or unobserved. The remaining C-Cl and C-COOEt signals can be assigned based on the predictive model.

Final Structure and Predicted Assignments

The following diagram illustrates the molecular structure with the predicted carbon assignments.

Conclusion

This guide provides a comprehensive, expert-led strategy for the ¹³C NMR analysis of this compound. By integrating predictive analysis based on substituent effects with a robust experimental protocol including DEPT techniques, researchers can confidently acquire and interpret the spectrum, leading to unambiguous structural verification. This methodology serves as a reliable blueprint for the characterization of novel or uncatalogued substituted aromatic compounds in a research and development setting.

References

- DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary. [Link]

- DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

- NMR Spectroscopy of Benzene Derivatives. JoVE (Journal of Visualized Experiments). [Link]

- DEPT ¹³C NMR Spectroscopy. OpenStax. [Link]

- ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE (Journal of Visualized Experiments). [Link]

- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

- p-Ethoxycarbonylphenylboronic acid. Royal Society of Chemistry. [Link]

- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

- Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroarom

- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

- ¹³C NMR Chemical Shifts.

- 4-Chlorophenylboronic acid. PubChem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. ETHYL 4-CHLOROBENZOATE(7335-27-5) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. web.uvic.ca [web.uvic.ca]

An In-Depth Technical Guide to the Spectroscopic Analysis of Arylboronic Acids

Foreword: The Analytical Challenge of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to drug development, materials science, and chemical sensing. However, their unique chemical nature presents significant analytical challenges. These molecules exist in a dynamic equilibrium with their dehydrated cyclic trimer, the boroxine, and can form various ester and boronate species, complicating structural confirmation and purity assessment. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust spectroscopic analysis of arylboronic acids, grounding every recommendation in established scientific principles and field-proven methodologies.

The Core of the Matter: Understanding Arylboronic Acid Equilibria

A successful analysis hinges on understanding the chemical behavior of the analyte. Arylboronic acids are Lewis acids that readily undergo dehydration to form cyclic boroxine anhydrides. This equilibrium is influenced by solvent, concentration, and the presence of water. Furthermore, in the presence of a base or nucleophiles like diols, the trigonal planar (sp²) boronic acid converts to a tetrahedral (sp³) boronate species. These transformations profoundly impact the spectroscopic output, making a multi-faceted analytical approach essential.

Caption: Key equilibria of arylboronic acids influencing spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is arguably the most powerful tool for the routine analysis of arylboronic acids, providing detailed structural information. However, naive application can lead to misleading results.

¹H and ¹³C NMR: Beyond the Aryl Fingerprint

While ¹H and ¹³C NMR are standard for confirming the structure of the aryl backbone, the presence of boroxine trimers often leads to significant peak broadening, rendering spectra uninterpretable.

-

Expert Insight: The causality behind this broadening is the dynamic equilibrium between the monomer and various oligomeric species on the NMR timescale. To obtain sharp, intelligible spectra, this equilibrium must be shifted. Running the NMR in a Lewis basic solvent like d₄-methanol or DMSO-d₆ breaks up the boroxine anhydrides by coordinating to the boron center. While this approach prevents observation of the acidic B(OH)₂ protons due to solvent exchange, it provides a clean spectrum of the carbon framework.

¹¹B NMR: A Direct Window into Boron Chemistry

¹¹B NMR is an exceptionally convenient tool for directly probing the boron atom, providing invaluable information on its hybridization state and environment. Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, but ¹¹B is preferred due to its higher natural abundance (80.1%) and smaller quadrupole moment, which results in sharper signals.

-

Principle & Interpretation: The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.

-

Trigonal, sp²-hybridized boron (in boronic acids and boroxines) resonates downfield.

-

Tetrahedral, sp³-hybridized boron (in boronate anions and esters) is shielded and resonates upfield.

-

This clear distinction allows for the direct monitoring of reactions and equilibria. For example, titrating a boronic acid with a base and monitoring the upfield shift in the ¹¹B NMR spectrum is a powerful method to determine the pKₐ.

Table 1: Typical ¹¹B NMR Chemical Shifts for Phenylboronic Acid Species

| Species | Hybridization | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| Phenylboronic Acid | sp² | ~30 | BF₃·OEt₂ |

| Phenylboroxine | sp² | ~33 | BF₃·OEt₂ |

| Phenylboronate Anion | sp³ | ~3 to 9 | BF₃·OEt₂ |

| Phenylboronate Ester (e.g., with Catechol) | sp³ | ~8 to 14 | BF₃·OEt₂ |

Data synthesized from sources.

Experimental Protocol: ¹¹B NMR Analysis

-

Materials: Arylboronic acid sample (~4-5 mg), deuterated solvent (e.g., DMSO-d₆, D₂O), 5 mm quartz NMR tube.

-

Equipment: NMR spectrometer equipped with a boron-capable probe.

-

Procedure:

-

Dissolve ~4 mg of the arylboronic acid in 0.65 mL of the chosen deuterated solvent directly in the quartz NMR tube. Causality: A quartz tube is mandatory to avoid the large, broad background signal from borosilicate glass, which interferes with the spectral region of interest.

-

Acquire the spectrum on a spectrometer (e.g., 128 MHz for ¹¹B). Due to the lower sensitivity and quadrupolar nature of the ¹¹B nucleus, a higher number of scans (e.g., 1024) is often necessary to achieve a good signal-to-noise ratio.

-

Process the data with appropriate line broadening to improve the signal-to-noise ratio of the typically broad peaks.

-

Reference the spectrum externally to BF₃·OEt₂ (δ = 0 ppm).

-

Mass Spectrometry (MS): Confirming Identity and Unmasking Complexity

MS is essential for confirming the molecular weight of arylboronic acids. However, the analysis is complicated by their propensity to dehydrate and form boroxines in the gas phase, which can lead to confusing spectra. The choice of ionization technique is critical for obtaining meaningful data.

Caption: Decision workflow for selecting the appropriate MS technique.

Ionization Techniques Compared

-

Electrospray Ionization (ESI-MS): A soft ionization technique well-suited for LC-MS. It typically shows the deprotonated molecule [M-H]⁻ in negative mode or adducts like [M+Na]⁺ in positive mode. A systematic study of arylboronic acids under ESI conditions is crucial for understanding their gas-phase chemistry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires mandatory derivatization to increase the volatility of the boronic acid and prevent boroxine formation. Silylation is a common strategy. While requiring an extra step, it provides excellent chromatographic separation and reproducible fragmentation patterns.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): A high-sensitivity technique that is tolerant of salts and complex mixtures. It often forms adducts with the matrix. It is particularly useful for analyzing peptide-boronic acid conjugates, where derivatization to the boronic ester can simplify spectra and prevent trimerization.

Table 2: Comparison of MS Ionization Techniques for Arylboronic Acid Analysis

| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |

|---|---|---|---|---|

| ESI-MS | Optional | [M-H]⁻, [M+Na]⁺, solvent adducts | Soft ionization, LC-MS compatible | Can be complicated by adducts and in-source reactions |

| GC-MS | Mandatory | Detailed fragmentation patterns | Excellent separation, reproducible | Requires derivatization to increase volatility |

| MALDI-MS | Optional | [M+H]⁺, matrix adducts | High sensitivity, salt tolerant | Matrix selection is critical; spectra can be complex |

Data adapted from BenchChem.

Vibrational Spectroscopy (IR & Raman): Probing Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule, serving as a fingerprint for its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups in arylboronic acids and distinguishing them from their boroxine and boronate ester forms.

-

Expert Insight: The B-O stretching and O-H stretching regions are most diagnostic. A combination of experimental IR spectroscopy and computational modeling (e.g., using Density Functional Theory) provides the most accurate assignment of vibrational bands, as some assignments previously reported in the literature have been found to be ambiguous.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

| Vibration | Arylboronic Acid | Boroxine | Boronate Ester |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Absent | Absent |

| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |

| B-O Stretch (asymmetric) | 1330-1380 | 1315-1380 | 1310-1380 |

| B-OH Bend | 1150-1200 | Absent | Absent |

| ¹⁰B-O Stretch | ~1380 | ~1380 | ~1380 |

Data synthesized from a systematic computational and experimental study.

Raman Spectroscopy

Raman spectroscopy is highly complementary to IR. It is particularly effective for monitoring reactions in situ, for example, the mechanochemically-induced Suzuki-Miyaura reaction in the solid state. Its high sensitivity to changes in the carbon skeleton makes it ideal for tracking the consumption of the arylboronic acid and the formation of the biaryl product in real-time.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For arylboronic acids, the absorption is dominated by π → π* transitions within the aromatic ring.

-

Application & Interpretation: The wavelength of maximum absorbance (λₘₐₓ) is sensitive to the extent of conjugation in the aryl system. While not typically a primary tool for structural identification, it is highly valuable for:

-

Quantification: Using a calibration curve (Beer's Law), it can determine the concentration of a sample.

-

Sensing Applications: Changes in the electronic environment of the boron atom upon binding to analytes (like sugars) can perturb the electronic structure of the appended fluorophore, leading to a change in absorbance or fluorescence, forming the basis of a sensor.

-

Photochemical Control: For arylboronic acids containing photoswitchable groups like azobenzene, UV-Vis is used to monitor the isomerization state, which can in turn control the boronic acid's binding affinity.

-

Application in Process Analytics: Monitoring the Suzuki-Miyaura Coupling

The ability to monitor reactions in real-time is a cornerstone of modern process chemistry. Spectroscopic techniques are ideally suited for this, providing kinetic and mechanistic insights that enable reaction optimization.

Caption: General workflow for in-situ spectroscopic monitoring of a reaction.

NMR spectroscopy is an excellent quantitative method for following reaction progress. For instance, the Suzuki coupling of a fluorinated aryl bromide with phenylboronic acid can be easily monitored by ¹⁹F NMR, tracking the disappearance of the starting material signal and the appearance of the product signal. This can be done without deuterated solvents if the spectrometer can lock on a proton signal, allowing the reaction mixture to be analyzed directly. Similarly, Raman and other process analytical technologies (PAT) provide real-time information on intermediates and byproducts, leading to significant savings in time and cost.

References

- ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters.

- ¹¹B NMR Chemical Shifts.SDSU Chemistry. [Link]

- Arylboronic acid chemistry under electrospray conditions.PubMed - NIH. [Link]

- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.The Journal of Organic Chemistry. [Link]

- A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron

- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- ¹¹B NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN.Tetrahedron Letters. [Link]

- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.AZoM. [Link]

- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St

- Boronates: Esters and Salts of Boronic Acid.

- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.

- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.Vapourtec. [Link]

- Mass spectra showing MS analysis of intact arylboronic acids (a) and...

- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction.Semantic Scholar. [Link]

- Arylboronic Acid Chemistry under Electrospray Conditions.

- Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy.

- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods.AIP Publishing. [Link]

- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly.PubMed. [Link]

- Bor

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.

- Spectroscopic studies a UV-Vis spectra of 1a, 2a, 3aa, A', B' and...

- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly.

- Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR.

- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.PMC - NIH. [Link]

- In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I.Accounts of Chemical Research. [Link]

- Using Visible Light to Tune Boronic Acid–Ester Equilibria.

- In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–

- Comparison of the experimental and simulated UV–Vis absorption spectra...

- Arylboronic Acid Chemistry Under Electrospray Conditions.Digital Commons@Georgia Southern. [Link]

- Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.

- What is UV-Vis Spectroscopy?

- In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I.Accounts of Chemical Research. [Link]

- UV-Visible Spectroscopy.MSU chemistry. [Link]

- Computational Vibr

- Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.

- The Journal of Organic Chemistry Ahead of Print.

- Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.Journal of the American Chemical Society. [Link]

- Arylboronic acids with strong fluorescence intensity changes upon sugar binding.PDF. [Link]

An In-Depth Technical Guide to the Safe Handling and Application of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Their utility as key building blocks, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures.[1] However, to harness the synthetic power of this reagent, a thorough understanding of its properties, reactivity, and potential hazards is paramount.

This guide, intended for laboratory professionals, moves beyond a standard safety data sheet (SDS) to provide a deeper, more contextual understanding of this compound. It integrates core safety principles with the practical realities of its application in a research and development setting, emphasizing the causality behind safe handling protocols and the importance of a proactive safety culture.

Part 1: Compound Identification and Physicochemical Profile

A clear identification of the chemical entity is the foundation of laboratory safety.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3][4][5] |

| CAS Number | 874219-46-2 | [2][3][4] |

| Molecular Formula | C₉H₁₀BClO₄ | [2][4] |

| Molecular Weight | 228.4 g/mol | [2][4] |

| Appearance | White to off-white solid (powder or crystals) | [1] |

Boronic acids are known to readily form cyclic trimeric anhydrides (boroxines) through dehydration.[6] It is important to note that commercial samples of this compound may contain varying amounts of this anhydride. For many applications, particularly Suzuki-Miyaura couplings, the acid and its anhydride are often considered equivalent in reactivity.

Part 2: Hazard Identification and Toxicological Insights

While many boronic acids are considered to have low acute toxicity, it is crucial to handle them with care, as the toxicological properties of many, including this specific derivative, have not been exhaustively investigated.[7] Recent studies have highlighted that some arylboronic acids may be weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities (GTIs).[8][9] This is a critical consideration in drug development, where controlling such impurities in active pharmaceutical ingredients (APIs) is a regulatory necessity.[8]

Key Potential Hazards:

-

Skin and Eye Irritation: Like many chemical powders, this compound can cause skin and serious eye irritation upon contact.[10][11]

-

Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[10]

-

Potential for Genotoxicity: As a class, arylboronic acids are under scrutiny as potential genotoxic impurities. The proposed mechanism involves oxygen-mediated oxidation that could generate organic radicals.[9] This underscores the importance of minimizing exposure.

-

Oxidative Instability: The carbon-boron bond is susceptible to oxidative cleavage.[12][13] This degradation pathway, which can be accelerated by reactive oxygen species, leads to the formation of the corresponding phenol and boric acid.[12][14] This reactivity is not only a stability concern but also informs the toxicological profile.

Part 3: The Logic of Safe Handling and Storage

The following protocols are designed to mitigate the identified risks. The "why" behind each step is as important as the step itself.

Engineering Controls: The First Line of Defense

The primary directive is to minimize the generation and inhalation of dust.

-

Chemical Fume Hood: All weighing and manipulation of solid this compound must be conducted in a certified chemical fume hood. This is non-negotiable and serves to contain airborne particles, preventing respiratory exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected and used correctly.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield (in addition to goggles) to prevent eye contact with dust particles.[10]

-